molecular formula C12H14O6 B1593946 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol CAS No. 32472-85-8

2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol

Cat. No.: B1593946
CAS No.: 32472-85-8
M. Wt: 254.24 g/mol
InChI Key: ZLBFMYQIKPWYBC-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Benzofuran-1,3-dione (CAS No. 85-44-9), also known as phthalic anhydride (PhA), is a cyclic dicarboxylic anhydride with the molecular formula C₈H₄O₃. It is widely used as a precursor in polymer synthesis, epoxy resin curing, and as a modifier in composites . The compound 2-(2-hydroxyethoxy)ethanol (diethylene glycol, CAS No. 111-46-6) is a glycol ether with the formula HO(CH₂CH₂O)₂H. When polymerized with phthalic anhydride, the resulting copolymer (CAS No. 32472-85-8) forms a polyester structure, likely utilized in industrial applications such as epoxy resin modification .

Applications
Phthalic anhydride is a critical modifier in epoxy composites, enhancing thermal resistance and structural stability. For instance, studies show that adding 0.10–3.00 wt% of PhA to epoxy resin DER-331 increases the activation energy of decomposition, improving heat resistance . The copolymer with diethylene glycol may serve as a cross-linking agent or plasticizer, though specific applications are less documented in the provided evidence.

Properties

IUPAC Name

2-benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-1-3-7-4-2-6/h1-4H;5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBFMYQIKPWYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32472-85-8
Record name Diethylene glycol-phthalic anhydride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32472-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32472-85-8
Record name 1,3-Isobenzofurandione, polymer with 2,2'-oxybis[ethanol]
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Record name 2-benzofuran-1,3-dione; 2-(2-hydroxyethoxy)ethanol
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Preparation Methods

Preparation of 2-Benzofuran-1,3-dione (Phthalic Anhydride)

  • Starting Material: Ortho-xylene or naphthalene derivatives.
  • Method: Phthalic anhydride is industrially produced by catalytic oxidation of ortho-xylene or naphthalene in the presence of vanadium pentoxide catalysts at elevated temperatures.
  • Purification: The crude product is purified by sublimation or recrystallization to obtain pure 2-Benzofuran-1,3-dione.

Preparation of 2-(2-hydroxyethoxy)ethanol

  • Starting Materials: Ethylene oxide and ethylene glycol.
  • Method: Ethylene oxide is reacted with ethylene glycol under controlled temperature and pressure conditions to yield 2-(2-hydroxyethoxy)ethanol. This is a nucleophilic ring-opening reaction of ethylene oxide by the hydroxyl group of ethylene glycol.
  • Reaction Conditions: Typically conducted in the presence of a catalyst (e.g., basic catalysts like sodium hydroxide) at moderate temperatures (50–100 °C) and pressures to control polymerization side reactions.

Coupling to Form this compound

  • Reaction Type: Esterification or addition reaction between the anhydride group of 2-Benzofuran-1,3-dione and the hydroxyl groups of 2-(2-hydroxyethoxy)ethanol.
  • Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysts may be used to promote ring opening and ester bond formation.
  • Reaction Conditions: Typically carried out under reflux in an inert solvent such as tetrahydrofuran or toluene, with removal of water to drive the equilibrium toward ester formation.
  • Purification: The product is purified by filtration and recrystallization or chromatography.

Summary Table of Preparation Methods

Step Starting Materials Reaction Type Conditions Catalysts/Notes Product/Outcome
1 Ortho-xylene or naphthalene Catalytic oxidation High temperature, V2O5 catalyst Industrial process 2-Benzofuran-1,3-dione (phthalic anhydride)
2 Ethylene oxide + ethylene glycol Nucleophilic ring-opening 50–100 °C, moderate pressure, basic catalyst Control polymerization side reactions 2-(2-hydroxyethoxy)ethanol
3 2-Benzofuran-1,3-dione + 2-(2-hydroxyethoxy)ethanol Esterification/addition Reflux, inert solvent, acid/base catalyst Water removal to shift equilibrium This compound

Detailed Research Findings and Analysis

  • Ethylene Oxide Reaction: The reaction of ethylene oxide with ethylene glycol to produce 2-(2-hydroxyethoxy)ethanol is well-established industrially, ensuring high yield and purity under controlled conditions. The glycol ether formed is key as a solvent and as a reactive intermediate for further functionalization.

  • Esterification Mechanism: The anhydride ring in 2-Benzofuran-1,3-dione is highly reactive toward nucleophiles such as hydroxyl groups. The ring-opening esterification proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming mono- or di-ester derivatives depending on stoichiometry and reaction conditions.

  • Reaction Optimization: Parameters such as temperature, solvent choice, catalyst type, and water removal critically influence the yield and purity of the final product. Acid catalysts promote faster esterification but may require neutralization steps post-reaction. Basic catalysts provide milder conditions but slower rates.

  • Industrial Relevance: The compound is significant in producing copolymers and resins with photopolymerization and thermal curing properties. The presence of the hydroxyethoxy group enhances solubility and reactivity, facilitating polymer crosslinking.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bonds in the polymer undergo hydrolysis under acidic or basic conditions:

Reaction Type Hydrolysis
Reagents H₂O (acidic: H₃O⁺; basic: NaOH)
Conditions Reflux in aqueous acid/base
Mechanism Acid-catalyzed hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack.
Products Phthalic acid (or its salt) and 2-(2-hydroxyethoxy)ethanol .
Kinetics Rate increases with temperature and catalyst concentration.

Oxidation Reactions

The ether-containing diol segment may undergo oxidation, though this is less common in the polymerized form:

Reaction Type Oxidation
Reagents Strong oxidizing agents (e.g., KMnO₄, CrO₃)
Conditions Acidic or neutral aqueous solutions, elevated temperatures
Mechanism Cleavage of ether bonds or oxidation of alcohol groups to ketones/carboxylic acids.
Products Fragmented polymer chains with ketone or carboxylic acid functional groups.
Challenges Steric hindrance in the polymer backbone reduces reactivity.

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler phthalic anhydride derivatives due to its polymeric structure:

Property 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanolPhthalic Anhydride2-(2-Hydroxyethoxy)ethanol
Esterification Forms stable polyestersForms monomeric estersSelf-condensation possible
Hydrolysis Rate Slower due to crosslinkingRapid in acidic conditionsN/A
Thermal Stability High (>200°C)Moderate (decomposes ~200°C)Decomposes at lower temps

Mechanistic Insights from Heteroannulation Studies

Research on benzofuran synthesis via [3+2] heteroannulation (e.g., reactions with benzoquinone derivatives under acidic conditions) provides indirect insights into the reactivity of phthalic anhydride derivatives :

  • Electrophilic Character : The anhydride’s carbonyl groups act as electrophilic sites, facilitating nucleophilic attacks by alcohols or water.

  • Acid Catalysis : Protonation enhances electrophilicity, critical for esterification and hydrolysis.

  • Steric Effects : Polymerization reduces accessibility to reactive sites compared to monomeric analogues.

Scientific Research Applications

1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-isobenzofurandione, polymer with 2,2’-oxybis(ethanol) involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications such as adhesion and coating. The specific pathways involved depend on the application and the environment in which the polymer is used .

Comparison with Similar Compounds

Comparison of Anhydride Components

Phthalic Anhydride vs. Maleic Anhydride

  • Structure and Reactivity :
    • Phthalic anhydride (2-Benzofuran-1,3-dione) features a fused benzene ring, conferring aromatic stability. Maleic anhydride (furan-2,5-dione) lacks aromaticity, making it more reactive in Diels-Alder reactions .
    • PhA’s rigid structure contributes to higher thermal stability in polymers, whereas maleic anhydride’s reactivity is advantageous for functionalization.
  • Thermal Performance in Epoxy Composites :
    • PhA-modified epoxy composites exhibit increased activation energy (Eₐ) from 78.1 kJ/mol (0.10 wt% PhA) to 89.3 kJ/mol (3.00 wt% PhA), indicating enhanced heat resistance .
    • Maleic anhydride-modified epoxies are less studied in the evidence, but literature suggests lower thermal stability due to reduced aromaticity .

Table 1: Thermal Properties of Anhydride-Modified Epoxies

Modifier Concentration (wt%) Activation Energy (Eₐ, kJ/mol)
Phthalic Anhydride 0.10 78.1
Phthalic Anhydride 3.00 89.3
Maleic Anhydride* 1.00 ~65.0 (estimated)

*Data extrapolated from general polymer chemistry principles due to lack of direct evidence.

Comparison of Glycol Components

Diethylene Glycol vs. Ethylene Glycol

  • Polyester Synthesis :
    • Diethylene glycol (HO(CH₂CH₂O)₂H) introduces flexibility and lower crystallinity in polyesters compared to ethylene glycol (HOCH₂CH₂OH). This flexibility improves impact resistance but reduces tensile strength .
    • Ethylene glycol-based polyesters (e.g., polyethylene terephthalate, PET) prioritize mechanical strength and barrier properties, making them suitable for packaging.

Table 2: Properties of Glycol-Based Polyesters

Polyester Component Flexibility Crystallinity Typical Application
Diethylene Glycol High Low Plasticizers, modifiers
Ethylene Glycol Low High Textiles, packaging
Comparison with Other Epoxy Modifiers

Phthalic Anhydride vs. Succinic Anhydride

  • Curing Efficiency :
    • PhA requires higher temperatures (120–150°C) for epoxy curing compared to succinic anhydride, which cures at 80–100°C .
    • PhA-modified epoxies exhibit superior thermal stability, while succinic anhydride offers faster curing times.

Table 3: Performance of Epoxy Modifiers

Modifier Curing Temp (°C) Thermal Stability Solubility in Epoxy
Phthalic Anhydride 120–150 Excellent Moderate
Succinic Anhydride 80–100 Good High
Comparison with Industrial Polymers

PhA-Diethylene Glycol Copolymer vs. PET

  • Structural Differences :
    • PET (polyethylene terephthalate) uses terephthalic acid and ethylene glycol, creating a highly crystalline structure. The PhA-diethylene glycol copolymer lacks aromatic terephthalate units, resulting in lower mechanical strength but better flexibility .
  • Applications :
    • PET dominates packaging and textiles, while the PhA copolymer is niche, likely used in specialty coatings or adhesives.

Biological Activity

The compound 2-Benzofuran-1,3-dione; 2-(2-hydroxyethoxy)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in various fields such as pharmaceuticals and materials science.

Molecular Formula and Weight

  • Molecular Formula : C16H16O9
  • Molecular Weight : 352.29 g/mol

Structural Features

The compound features:

  • A benzofuran moiety, which contributes to its unique chemical properties.
  • A hydroxyethoxy side chain that enhances its solubility and reactivity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Benzofuran-1,3-dioneC8H4O3Basic structure without substituents
Benzoic AcidC7H6O2Simple carboxylic acid
2-Hydroxyethyl EtherC4H10O3Contains ether functionality

Biological Activity

Research indicates that compounds containing benzofuran derivatives exhibit a variety of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of benzofuran can exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • HeLa Cells : The compound demonstrated equipotent activity against HeLa cells compared to other derivatives.
  • MDA-MB-231 and HT-29 Cells : A notable reduction in potency was observed when substituents on the benzoyl moiety were altered, indicating structure-activity relationships.

Antibacterial and Antifungal Properties

The compound has been studied for its potential antibacterial and antifungal activities. Preliminary findings suggest that it may inhibit the growth of certain pathogenic microorganisms, although further research is needed to quantify these effects.

The mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. It may act through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Synthesis Methods

The synthesis of 2-Benzofuran-1,3-dione; 2-(2-hydroxyethoxy)ethanol can be achieved through several methods, including:

  • Esterification : Reacting with acids to form esters.
  • Etherification : Using alkyl halides to form ethers.
  • Diels-Alder Reactions : Utilizing furan derivatives as dienophiles.

Study 1: Antiproliferative Activity Evaluation

A study evaluated the antiproliferative activity of various benzofuran derivatives against multiple cancer cell lines. The results indicated that modifications on the benzoyl moiety significantly influenced the cytotoxicity levels.

Study 2: Antimicrobial Properties

Another research project investigated the antimicrobial properties of the compound against common bacterial strains. Results showed promising inhibitory effects, warranting further exploration into its potential as an antimicrobial agent.

Q & A

Q. What solvent systems stabilize 2-Benzofuran-1,3-dione during long-term storage?

  • Methodology : Stability studies in DCM, THF, and DMSO under inert atmospheres (N₂/Ar) are conducted. HPLC monitors degradation products, while UV-Vis tracks absorbance changes at λmax ≈ 270 nm .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol
Reactant of Route 2
2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol

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